Retrofractamide A is an amide alkaloid derived from the plant Piper chaba, which belongs to the Piperaceae family. This compound has garnered attention due to its potential therapeutic properties, particularly in anti-diabetic and anti-inflammatory applications. Retrofractamide A is characterized by its unique molecular structure and biological activity, making it a subject of interest in pharmacological research.
Retrofractamide A is primarily sourced from the fruit of Piper chaba, a plant known for its traditional medicinal uses. It is classified as an amide alkaloid, which are organic compounds containing both amine and carboxylic acid functional groups. The molecular formula of Retrofractamide A is , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of Retrofractamide A involves several steps, typically starting from the extraction of the compound from Piper chaba fruits. The extraction process often utilizes solvents such as methanol or ethanol to isolate the alkaloids effectively. Following extraction, various chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), are employed to purify Retrofractamide A from other components present in the extract.
One efficient synthetic route for obtaining Retrofractamide A involves the use of alkyne isomerization techniques, which can facilitate the formation of the desired amide structure through controlled reactions that yield high purity and yield of the target compound .
The molecular structure of Retrofractamide A features a complex arrangement of carbon chains and functional groups characteristic of amide alkaloids. Its structure can be depicted as follows:
Retrofractamide A participates in various chemical reactions typical for amide compounds. These include hydrolysis reactions under acidic or basic conditions, which can lead to the formation of corresponding carboxylic acids and amines. Additionally, Retrofractamide A can undergo oxidation reactions that may modify its functional groups, potentially affecting its biological activity.
In vitro studies have demonstrated that Retrofractamide A exhibits inhibitory effects on certain enzymes involved in inflammatory processes, suggesting potential pathways for its therapeutic application .
The mechanism of action of Retrofractamide A has been explored primarily in the context of its anti-diabetic and anti-inflammatory properties. Research indicates that Retrofractamide A activates specific signaling pathways, notably the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway. This activation promotes glucose uptake and enhances insulin sensitivity in cellular models .
Furthermore, Retrofractamide A has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced macrophage cells. This suggests that it may exert its anti-inflammatory effects by modulating key signaling molecules involved in inflammation .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of Retrofractamide A during synthesis .
Retrofractamide A has several promising applications in scientific research:
Retrofractamide A is a bioactive piperamide alkaloid predominantly isolated from multiple species within the genus Piper (Piperaceae). The primary botanical source is Piper retrofractum Vahl (syn. P. chaba), a climbing shrub native to Southeast Asia whose elongated fruits have been used traditionally in Indonesian Jamu medicine and Thai pharmacopeia for treating digestive disorders and postpartum recovery [1] [6]. Comparative phytochemical analyses reveal significant quantities of retrofractamide A in the methanolic fruit extracts of this species, alongside structurally analogous amides like retrofractamides B and C [1] [6].
Other significant sources include:
Quantitative studies indicate retrofractamide A concentrations vary significantly based on plant part, developmental stage, and geographical origin. The compound is primarily localized in fruit pericarps rather than seeds or vegetative tissues. Recent metabolite profiling of P. retrofractum fruits revealed total piperamide contents ranging from 247.75–591.42 mg piperine equivalents per gram of dry extract, with retrofractamide A constituting approximately 5-8% of this fraction [1] [6].
Table 1: Occurrence of Retrofractamide A in Piper Species
Species | Plant Part | Concentration Range | Analytical Method | Reference |
---|---|---|---|---|
P. retrofractum | Fruits | 12.4–47.3 mg/g extract | LC-DAD / LC-HRMS/MS | [1][6] |
P. longum | Fruits | 0.8–2.1 mg/g extract | LC-MS | [7] |
P. nigrum | Black peppercorns | Trace amounts | UHPLC-QTOF-MS | [1] |
P. guineense | Fruits | Variable / not quantified | TLC, preparative HPLC | [9] |
The isolation of retrofractamide A employs sequential extraction and chromatographic techniques optimized for thermolabile piperamides. Ultrasound-assisted extraction (UAE) with methanol remains the benchmark for initial recovery, achieving extraction efficiencies of 10.1–18.3% w/w from dried P. retrofractum fruits [1] [2]. Methanol outperforms hexane, ethyl acetate, and water due to its ability to solubilize the moderately polar amide structure while preserving the acid-labile methylenedioxyphenyl moiety [2] [6].
Post-extraction, enrichment involves:
Recent innovations include:
Table 2: Advanced Extraction and Purification Methods for Retrofractamide A
Method | Conditions | Yield | Purity | Advantages |
---|---|---|---|---|
UAE (Methanol) | 40°C, 30 min, 3 cycles | 10.1% w/w | ~60% | High efficiency, low thermal degradation |
VLC + Prep-HPLC | Silica gel → C18 MeOH:H₂O (75:25) | 0.8% of extract | >95% | Scalable, high resolution |
High-Speed CCC | n-Hex:EtOAc:MeOH:H₂O (4:5:4:5) | 1.2% of extract | >90% | Minimal adsorption, solvent recovery |
SFE (CO₂ + EtOH co-solvent) | 40°C, 250 bar | 7.3% w/w | ~70% | Green chemistry, no organic residues |
Retrofractamide A's occurrence outside Piperaceae is rare but pharmacologically significant. The only documented non-Piper source is Bauhinia variegata Linn. (Caesalpiniaceae), a tree valued in Ayurvedic medicine. In 2025, researchers isolated retrofractamide A for the first time from the root bark of this species alongside β-sitosterol, piperine, and dehydropipernonaline [4] [8]. The compound was identified via spectroscopic methods (NMR: δH 5.75 ppm, H-2; δC 166.8 ppm, C-1) and represented <0.3% w/w of the methanolic root extract [8].
This finding suggests:
No other genera conclusively produce retrofractamide A. Claims in Peperomia pellucida (Piperaceae) were misattributed; spectral data matched retrofractamide B (m/z 342.2171 [M+H]⁺) not the A variant (m/z 328.2378 [M+H]⁺) [5]. Similarly, Anacyclus pyrethrum (Asteraceae) contains pellitorine but not retrofractamide A [10].
Table 3: Cytotoxic Activity of Retrofractamide A from Bauhinia variegata Roots
Cancer Cell Line | Tissue Origin | IC₅₀ (μM) | Reference Compound IC₅₀ (μM) |
---|---|---|---|
MCF-7 | Breast adenocarcinoma | 18.3 ± 0.9 | Doxorubicin (0.8 ± 0.1) |
HT-29 | Colorectal carcinoma | 42.7 ± 2.1 | 5-Fluorouracil (4.2 ± 0.3) |
DU-145 | Prostate carcinoma | >100 | Docetaxel (0.5 ± 0.1) |
PC-3 | Prostate adenocarcinoma | >100 | Docetaxel (0.7 ± 0.2) |
Compound Names Mentioned in Article
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7